2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile
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Overview
Description
2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile is an organic compound with the molecular formula C15H14N2O This compound features a benzyloxy group attached to a phenyl ring, which is further substituted with an amino group and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile typically involves the reaction of 2-amino-5-(benzyloxy)benzaldehyde with a suitable nitrile source. One common method is the condensation reaction between 2-amino-5-(benzyloxy)benzaldehyde and acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The nitrile group can also undergo metabolic transformations, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Amino-5-(benzyloxy)phenyl]benzothiazole
- 2-[2-Amino-5-(benzyloxy)phenyl]benzoxazole
- 2-[2-Amino-5-(benzyloxy)phenyl]pyrazole
Uniqueness
2-[2-Amino-5-(benzyloxy)phenyl]acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a nitrile group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability in biological systems.
Properties
Molecular Formula |
C15H14N2O |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-(2-amino-5-phenylmethoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H14N2O/c16-9-8-13-10-14(6-7-15(13)17)18-11-12-4-2-1-3-5-12/h1-7,10H,8,11,17H2 |
InChI Key |
WQOMHMXXKKRUFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)N)CC#N |
Origin of Product |
United States |
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